
5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide is a compound that has gained significant attention in scientific research. This compound is a potent inhibitor of a specific enzyme, making it an attractive target for drug development. In
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide involves the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an essential enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which is involved in various cellular processes, including energy metabolism and DNA repair. By inhibiting NAMPT, 5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide disrupts the cellular processes that depend on NAD+.
Biochemical and Physiological Effects
The inhibition of NAMPT by 5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. It leads to a decrease in cellular NAD+ levels, which affects cellular energy metabolism and DNA repair. It also induces cell death in cancer cells, making it a potential anticancer agent.
Advantages and Limitations for Lab Experiments
5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide has several advantages for lab experiments. It is a potent inhibitor of NAMPT, making it a valuable tool for studying the role of NAMPT in cellular processes. However, it also has some limitations. It is a relatively new compound, and its effects on various cellular processes are still being studied. Additionally, its potency may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of 5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide. Some of these include:
1. Further investigation of its mechanism of action and effects on cellular processes.
2. Development of more potent and selective NAMPT inhibitors for potential use as anticancer drugs.
3. Evaluation of its efficacy in preclinical and clinical trials.
4. Investigation of its potential as a therapeutic agent for other diseases, such as metabolic disorders and neurodegenerative diseases.
5. Study of its effects on the immune system and its potential as an immunomodulatory agent.
Conclusion
5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide is a compound with significant potential for scientific research. Its inhibition of NAMPT makes it a valuable tool for studying the role of NAMPT in cellular processes and a potential target for the development of anticancer drugs. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide involves the condensation of 5-bromo-3-methylfuran-2-carboxylic acid with N-(3-morpholin-4-yl-3-oxopropyl)amide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product as a white solid in good yield.
Scientific Research Applications
5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit the activity of a specific enzyme, which is involved in the regulation of cell growth and proliferation. This makes it a promising target for the development of anticancer drugs.
properties
IUPAC Name |
5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-9-8-10(14)20-12(9)13(18)15-3-2-11(17)16-4-6-19-7-5-16/h8H,2-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLMKUFXZLSLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)Br)C(=O)NCCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)
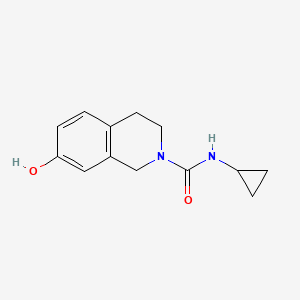
![1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea](/img/structure/B7529857.png)
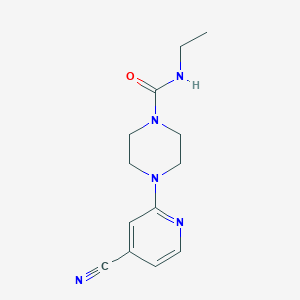
![4-[(E)-3-(2,6-difluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7529880.png)
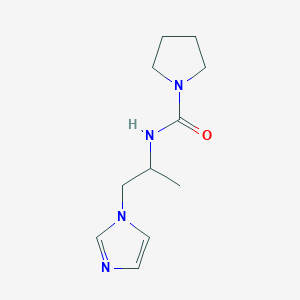
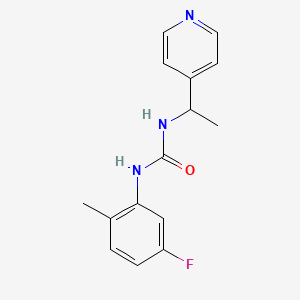
![1-[(4-Bromothiophen-2-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529898.png)
![N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7529907.png)
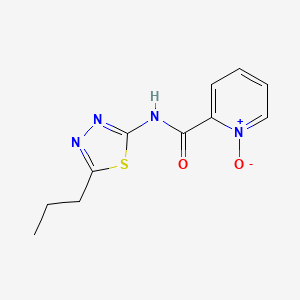
![1-[2-(3-Fluorophenyl)ethyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529919.png)
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)